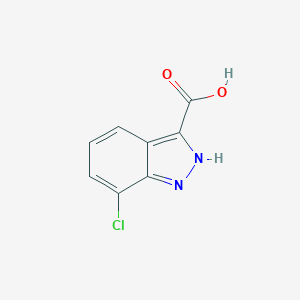

7-クロロ-1H-インダゾール-3-カルボン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

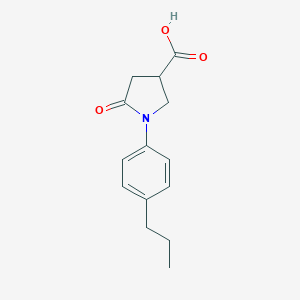

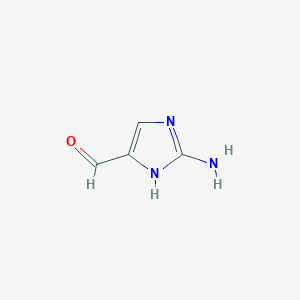

7-Chloro-1H-indazole-3-carboxylic acid is a compound with the molecular formula C8H5ClN2O2 . It has a molecular weight of 196.59 g/mol . The IUPAC name for this compound is 7-chloro-2H-indazole-3-carboxylic acid .

Molecular Structure Analysis

The molecular structure of 7-Chloro-1H-indazole-3-carboxylic acid consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The compound contains two tautomeric forms: 1H-indazole and 2H-indazole . The 1H-indazole is more thermodynamically stable .Chemical Reactions Analysis

While specific chemical reactions involving 7-Chloro-1H-indazole-3-carboxylic acid are not available, indazole derivatives have been known to exhibit a wide range of pharmacological activities .Physical And Chemical Properties Analysis

The compound has a molecular weight of 196.59 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 196.0039551 g/mol . The topological polar surface area of the compound is 66 Ų .科学的研究の応用

抗菌活性

インダゾール化合物は、抗菌活性について研究されてきました。 例えば、特定のインダゾール誘導体は、ブドウ球菌属、緑膿菌、プロテウス属、大腸菌など、さまざまな細菌培養に対して中程度から高い活性を示すことが示されています。 .

癌研究

インダゾールは、癌研究においても重要です。 一部の誘導体は、BRCA-1欠損癌細胞株の増殖に不可欠なPARP酵素阻害を示すことが判明しています。 .

抗炎症作用

インダゾール誘導体は、有望な抗炎症効果を示しており、一部の化合物は、標準薬であるインドメタシンと比較して、足根腫脹を有意に阻害しています。 .

誘導体の合成

1H-インダゾール-3-カルボン酸誘導体を含むインダゾール誘導体の合成は、重要な研究分野です。 効率的な合成法は、潜在的な生物活性を持つ化合物の製造につながる可能性があります。 .

β-アドレナリン受容体アゴニスト開発

インダゾールは、さまざまな病状の治療法の開発において重要なβ-アドレナリン受容体アゴニストの阻害剤として設計および合成されてきました。 .

Safety and Hazards

The compound should be handled with care. It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing . Ingestion and inhalation should also be avoided . The compound may cause skin irritation, serious eye irritation, and respiratory irritation .

将来の方向性

Indazole-containing derivatives, including 7-Chloro-1H-indazole-3-carboxylic acid, represent one of the most important heterocycles in drug molecules . They have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Therefore, numerous methods have been developed to construct these heterocycles with better biological activities . Future research may focus on developing new synthetic approaches and exploring the diverse biological activities of these compounds .

作用機序

Target of Action

Indazole derivatives, a class to which this compound belongs, have been found to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, anti-hiv, anticancer, hypoglycemic, antiprotozoal, and antihypertensive effects .

Mode of Action

For instance, some indazole derivatives have been found to inhibit cell growth, particularly in colon and melanoma cell lines .

Biochemical Pathways

Indazole derivatives have been reported to influence various biochemical pathways, depending on their specific targets .

Result of Action

Some indazole derivatives have been reported to inhibit cell growth, particularly in colon and melanoma cell lines .

生化学分析

Biochemical Properties

7-Chloro-1H-indazole-3-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, indazole derivatives, including 7-Chloro-1H-indazole-3-carboxylic acid, have been shown to inhibit kinase enzymes, which are vital for cell signaling and regulation . These interactions often involve the binding of the compound to the active site of the enzyme, thereby inhibiting its activity and affecting downstream signaling pathways.

Cellular Effects

The effects of 7-Chloro-1H-indazole-3-carboxylic acid on cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives can inhibit the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis . Additionally, 7-Chloro-1H-indazole-3-carboxylic acid can affect the expression of genes involved in cell growth and survival, thereby altering cellular metabolism and function.

Molecular Mechanism

At the molecular level, 7-Chloro-1H-indazole-3-carboxylic acid exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the enzyme’s active site. This binding can prevent the enzyme from interacting with its natural substrate, thereby inhibiting its activity . Additionally, 7-Chloro-1H-indazole-3-carboxylic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

The temporal effects of 7-Chloro-1H-indazole-3-carboxylic acid in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and moisture . Long-term studies have shown that 7-Chloro-1H-indazole-3-carboxylic acid can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis.

Dosage Effects in Animal Models

The effects of 7-Chloro-1H-indazole-3-carboxylic acid vary with different dosages in animal models. At lower doses, this compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, it can induce toxic effects, including liver and kidney damage. These findings highlight the importance of optimizing the dosage to achieve therapeutic effects while minimizing adverse effects.

Metabolic Pathways

7-Chloro-1H-indazole-3-carboxylic acid is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, this compound can inhibit enzymes involved in the biosynthesis of nucleotides, thereby affecting DNA and RNA synthesis . Additionally, 7-Chloro-1H-indazole-3-carboxylic acid can modulate the activity of enzymes involved in energy metabolism, leading to changes in cellular energy levels.

Transport and Distribution

The transport and distribution of 7-Chloro-1H-indazole-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by active transport mechanisms, and it can bind to intracellular proteins, influencing its localization and accumulation . The distribution of 7-Chloro-1H-indazole-3-carboxylic acid within tissues can also be affected by its binding to plasma proteins, which can modulate its bioavailability and therapeutic effects.

Subcellular Localization

The subcellular localization of 7-Chloro-1H-indazole-3-carboxylic acid is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, by post-translational modifications and targeting signals . The localization of 7-Chloro-1H-indazole-3-carboxylic acid within these compartments can influence its interactions with biomolecules and its overall biological activity.

特性

IUPAC Name |

7-chloro-2H-indazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2/c9-5-3-1-2-4-6(5)10-11-7(4)8(12)13/h1-3H,(H,10,11)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVKKAELOIRDAAI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C(=C1)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00442067 |

Source

|

| Record name | 7-CHLORO-1H-INDAZOLE-3-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

129295-32-5 |

Source

|

| Record name | 7-CHLORO-1H-INDAZOLE-3-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Fluoroimidazo[1,2-a]pyridine](/img/structure/B164112.png)